Carbifene
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Overview
Description
Carbifene is a chemical compound that belongs to the class of carbenes. Carbenes are molecules containing a neutral carbon atom with a valence of two and two unshared valence electrons. They are highly reactive intermediates in organic chemistry and can exist in singlet or triplet states depending on their electronic configuration .
Preparation Methods
Carbifene can be synthesized through various methods, including:
From Diazo Compounds: This method involves the decomposition of diazo compounds using photolytic, thermal, or transition metal-catalyzed methods.
Bamford-Stevens Reaction: In aprotic solvents, this reaction produces carbenes, while in protic solvents, it produces carbenium ions.
Fischer Route: This involves the generation of carbenes from diazocompounds using metal catalysts such as rhodium and copper.
Chemical Reactions Analysis
Carbifene undergoes various types of chemical reactions, including:
Cyclopropanation: This reaction involves the addition of this compound to alkenes to form cyclopropanes.
C-H Insertion: This compound can insert into C-H bonds, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents and conditions used in these reactions include transition metal catalysts, photolytic or thermal conditions, and various solvents. The major products formed from these reactions include cyclopropanes, new carbon-carbon bonds, and oxidized or reduced carbene derivatives .
Scientific Research Applications
Carbifene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of carbifene involves its high reactivity due to the presence of a divalent carbon atom with two unshared valence electrons. This makes this compound highly reactive and capable of forming new bonds with other molecules. The molecular targets and pathways involved in this compound’s mechanism of action include its interaction with alkenes, C-H bonds, and various functional groups, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Carbifene can be compared with other similar compounds, such as:
Carbenes: Like this compound, carbenes are highly reactive intermediates with a divalent carbon atom.
Carbynes: Carbynes are another class of reactive intermediates with a trivalent carbon atom. .
N-Heterocyclic Carbenes: These are a subclass of carbenes that contain a nitrogen atom in the ring structure.
This compound’s uniqueness lies in its specific reactivity and the types of products it forms, making it a valuable intermediate in various chemical reactions and applications.
Properties
CAS No. |
15687-16-8 |
---|---|
Molecular Formula |
C28H34N2O2 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-ethoxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C28H34N2O2/c1-4-32-28(25-16-10-6-11-17-25,26-18-12-7-13-19-26)27(31)30(3)23-22-29(2)21-20-24-14-8-5-9-15-24/h5-19H,4,20-23H2,1-3H3 |
InChI Key |
NQIZDFMZAXUZCZ-UHFFFAOYSA-N |
SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CCN(C)CCC3=CC=CC=C3 |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CCN(C)CCC3=CC=CC=C3 |
15687-16-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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